Valsartan Ethyl Ester
Description
Contextualization as a Key Synthetic Intermediate in Angiotensin II Receptor Blocker (ARB) Production
Valsartan (B143634) Ethyl Ester serves as a direct precursor in some synthetic pathways to Valsartan. The synthesis of Valsartan, a complex molecule, often involves a multi-step process. In certain methodologies, the ester form of the molecule is synthesized first. This ester is then hydrolyzed, typically as a final step, to yield the active pharmaceutical ingredient (API), Valsartan. google.comeuropa.eu
Significance as a Known Related Substance and Impurity of Valsartan
In the manufacturing of Valsartan, it is almost inevitable that trace amounts of starting materials, intermediates, and by-products will be present in the final product. Valsartan Ethyl Ester is a well-documented process-related impurity of Valsartan. targetmol.comselleckchem.comusbio.net Its presence can arise from the incomplete hydrolysis of the ester during the final step of the synthesis.
Regulatory bodies worldwide have stringent requirements for the control of impurities in pharmaceutical products. Therefore, the detection, quantification, and control of this compound are critical aspects of quality control in Valsartan production. synzeal.com Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed to monitor the levels of this and other impurities. globalresearchonline.netresearchgate.net The availability of pure this compound as a reference standard is essential for the validation of these analytical methods. axios-research.com
Overview of Academic and Industrial Research Relevance for Related Chemical Entities
The study of this compound extends beyond its role as an intermediate and impurity. It is a focal point for research aimed at optimizing the synthesis of Valsartan and other related ARBs. Academic and industrial research often focuses on developing more efficient, cost-effective, and environmentally friendly synthetic routes. This includes the investigation of novel catalysts, reaction conditions, and purification techniques to minimize the formation of impurities like this compound.
Furthermore, the analysis of impurity profiles, including the identification and characterization of compounds like this compound, provides valuable insights into the reaction mechanisms and potential degradation pathways of the drug substance. researchgate.net This knowledge is crucial for developing stable formulations and ensuring the safety and efficacy of the final medicinal product. The study of related esters, such as Valsartan Methyl Ester, also contributes to a broader understanding of the chemistry and analysis of this important class of therapeutic agents. veeprho.comgoogle.com
Table of Compound Properties:
| Property | Value | Source(s) |
| Chemical Name | (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-6-yl]methyl)-valine ethyl ester | synzeal.compharmaffiliates.com |
| Synonyms | Valsartan Acid Ethyl Ester; N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1, 1′-biphenyl]-4-yl]methyl]-L-valine Ethyl Ester | veeprho.com |
| CAS Number | 1111177-30-0 | synzeal.comaxios-research.com |
| Molecular Formula | C₂₆H₃₃N₅O₃ | veeprho.comaxios-research.com |
| Molecular Weight | 463.57 g/mol | usbio.netaxios-research.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSNVLAJCYDJEU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving Valsartan Ethyl Ester
Strategies for the Preparation of Valsartan (B143634) Ethyl Ester
The preparation of Valsartan Ethyl Ester can be approached through several synthetic strategies, primarily involving the esterification of the L-valine moiety at an early stage of the synthesis or, less commonly, through direct esterification of Valsartan itself.
The formation of the ethyl ester is a critical step that facilitates subsequent reactions and purification. One fundamental approach involves the esterification of L-valine with ethanol (B145695). A common method is to react L-valine with thionyl chloride in ethanol, which yields L-valine ethyl ester hydrochloride. google.com This reaction is typically performed under reflux conditions for several hours. google.com
Process optimization for these reactions focuses on reaction time, temperature, and the ratio of reactants to maximize yield and purity. For instance, the volume ratio of the alcohol solvent to the L-valine starting material is a key parameter that is often optimized. google.com While direct esterification of the final Valsartan molecule to its ethyl ester is chemically feasible, it is not the preferred industrial route, as the final step in Valsartan synthesis is typically the hydrolysis of an ester to yield the free carboxylic acid. acs.org
The most common synthetic routes to Valsartan utilize an L-valine ester derivative as a chiral building block. L-valine ethyl ester serves as a key precursor which is then subjected to a series of reactions to construct the final molecule. A typical pathway involves the N-alkylation of L-valine ethyl ester with a substituted biphenyl (B1667301) compound, such as 4-bromomethyl-2'-cyanobiphenyl or a protected tetrazole-biphenyl derivative like 5-(4′bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole. google.comacs.orggoogle.comgoogle.com
This alkylation is generally carried out in an organic solvent in the presence of a base. google.comgoogle.com The resulting intermediate, N-((2'-cyanobiphenyl-4-yl)-methyl)-L-valine ethyl ester, is then acylated on the nitrogen atom with valeryl chloride to introduce the pentanoyl side chain. acs.org This sequence yields the ethyl ester precursor to Valsartan, which contains the cyano group that is subsequently converted to the tetrazole ring.
Table 1: Key Precursors in the Synthesis of this compound Intermediate
| Precursor Name | Chemical Structure | Role in Synthesis |
| L-Valine Ethyl Ester | CH(CH₃)₂CH(NH₂)COOC₂H₅ | Provides the chiral center and the ethyl ester moiety. google.com |
| 4-Bromomethyl-2'-cyanobiphenyl | BrCH₂-C₆H₄-C₆H₄-CN | Provides the biphenyl backbone for alkylation of the valine derivative. acs.org |
| Valeryl Chloride | CH₃(CH₂)₃COCl | Acylating agent for the introduction of the pentanoyl group. acs.org |
| 5-(4′Bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole | BrCH₂-C₆H₄-C₆H₄-C(N₄C(C₆H₅)₃) | An alternative biphenyl precursor with a protected tetrazole ring. acs.org |
Directed Esterification Reactions and Process Optimizations
Role of this compound in the Total Synthesis of Valsartan
This compound, or its more commonly cited analogue Valsartan Methyl Ester, is not the final drug product but a crucial penultimate intermediate in many manufacturing processes. google.comgoogle.com
In many industrial syntheses, a route proceeding through an ester intermediate is preferred. The synthesis involves building the molecular framework, including the N-alkylation and N-acylation of an L-valine ester (methyl or ethyl), followed by the formation of the tetrazole ring from a nitrile precursor. acs.org This generates the Valsartan ester intermediate.
A significant process optimization involves the isolation of this ester intermediate before certain downstream steps, such as the quenching of excess azide (B81097) reagents used in tetrazole formation. google.comgoogle.com This separation prevents the carryover of highly toxic impurities (like N-nitrosodimethylamine, NDMA) into the final active pharmaceutical ingredient, thereby enhancing the safety profile of the manufacturing process. google.comgoogle.com The final step in the synthesis is the hydrolysis of the ethyl ester group, typically under basic conditions using reagents like sodium hydroxide (B78521), followed by acidification to yield Valsartan as a free carboxylic acid. google.comresearchgate.net
The biological activity of Valsartan resides almost exclusively in the (S)-enantiomer, which is derived from the natural amino acid L-valine. Therefore, maintaining stereochemical integrity throughout the synthesis is paramount. The use of a chiral starting material like L-valine ethyl ester introduces the desired stereocenter early in the process. google.com
However, certain steps, particularly the formation of the tetrazole ring at high temperatures or the hydrolysis of the ester under harsh basic or acidic conditions, can lead to partial racemization, resulting in the formation of the undesired (R)-isomer impurity. researchgate.net To mitigate this, reaction conditions are carefully controlled. Furthermore, purification of the final product is critical. Crystallization from suitable solvents, such as ethyl acetate (B1210297), is a common method to enhance chiral purity by separating the desired (S)-enantiomer from the undesired (R)-isomer and other process-related impurities. google.comgoogle.com In some processes, seeding with pure Valsartan crystals is employed during crystallization to ensure high purity. google.com
Elucidation of Key Intermediate Formation and Subsequent Conversions
Exploration of Novel Synthetic Methodologies for this compound and its Analogues
Research continues to seek more efficient, safer, and environmentally friendly methods for synthesizing Valsartan and related compounds. One area of exploration involves biocatalysis. For instance, lipases have been investigated for the enantioselective hydrolysis of racemic valsartan esters. mdpi.com This enzymatic resolution process can selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-acid from the unreacted (R)-ester, offering a powerful tool for ensuring high enantiomeric purity. mdpi.com
Additionally, the rational design of Valsartan analogues often involves modification of the carboxylic acid group. Studies have explored the synthesis of various ester analogues, including the ethyl ester, to investigate how such modifications impact the molecule's binding affinity to the angiotensin II type 1 receptor. biointerfaceresearch.com These studies suggest that while ester modifications are synthetically accessible, they may have a limited impact on improving the inhibitory activity compared to the parent drug. biointerfaceresearch.com
Advanced Analytical Methodologies for the Characterization and Quantification of Valsartan Ethyl Ester
Chromatographic Techniques for Separation and Detection
Chromatographic methods are the cornerstone for the analysis of Valsartan (B143634) and its related substances, including Valsartan Ethyl Ester. globalresearchonline.net Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are instrumental in resolving complex mixtures and providing detailed information about the purity and composition of pharmaceutical samples. ajpaonline.comglobalresearchonline.net
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a powerful and versatile technique widely employed for the analysis of non-volatile and thermally labile compounds like this compound. The development and validation of HPLC methods are critical for ensuring accurate and reproducible results in pharmaceutical quality control.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Valsartan and its impurities. globalresearchonline.netresearchgate.net In RP-HPLC, a non-polar stationary phase, typically a C18 or C8 column, is used with a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
Several RP-HPLC methods have been developed for the simultaneous determination of Valsartan and its impurities, where this compound is one of the components to be separated and quantified. ajpaonline.comsynzeal.com The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters in method development.
A typical RP-HPLC method for the analysis of Valsartan and its related compounds, including the ethyl ester, might employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netwjpsonline.com The pH of the mobile phase is also a crucial factor affecting the retention and peak shape of the analytes. nih.gov
Table 1: Exemplary RP-HPLC Method Parameters for the Analysis of Valsartan and its Impurities
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Temperature | Ambient |
This table represents a generalized set of parameters and specific conditions can vary based on the method.
Valsartan is a chiral molecule, and its therapeutic activity resides primarily in the (S)-enantiomer. researchgate.netresearchgate.net The synthesis of Valsartan can sometimes lead to the formation of the unwanted (R)-enantiomer. researchgate.net While this compound itself is an intermediate, the stereochemical integrity of the valine moiety is critical. Chiral chromatography is essential for the separation and quantification of enantiomers.
Methods for the chiral separation of Valsartan have been developed, and similar principles can be applied to its esterified intermediates. researchgate.netjocpr.com These methods often utilize chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Diastereomeric crystallization is another approach to separate enantiomers of Valsartan. researchgate.netresearchgate.net
Both isocratic and gradient elution modes are utilized in the HPLC analysis of Valsartan and its impurities. ajpaonline.comresearchgate.net
Isocratic elution , where the mobile phase composition remains constant throughout the run, is simpler and often used for the analysis of less complex mixtures. researchgate.net
Gradient elution , where the mobile phase composition is changed during the analysis, is more powerful for separating complex mixtures containing compounds with a wide range of polarities, such as a drug substance and its various impurities like this compound. ajpaonline.com A gradient program allows for the elution of weakly retained compounds early in the run, while strongly retained compounds are eluted later by increasing the organic solvent concentration in the mobile phase.
The optimization of the gradient profile, including the initial and final mobile phase compositions, the rate of change, and any hold times, is crucial for achieving optimal separation and peak resolution. ajpaonline.com
Chiral Chromatography for Enantiomeric Purity Assessment
Gas Chromatography (GC) Applications for Volatile Impurities or Derivatized Forms
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not highly volatile, GC can be employed for the analysis of certain volatile impurities that may be present in the synthesis of Valsartan. For instance, GC has been used to control the levels of isoleucine methyl ester in L-valine methyl ester, a starting material for Valsartan synthesis. google.com
In some cases, non-volatile compounds can be analyzed by GC after a derivatization step to convert them into more volatile derivatives. However, for a compound like this compound, HPLC is generally the more direct and preferred method.
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the qualitative and semi-quantitative analysis of pharmaceutical compounds. japsonline.comresearchgate.net These techniques are often used for routine quality control, identity checks, and as a preliminary screening method before employing more sophisticated techniques like HPLC. iomcworld.org
HPTLC methods have been developed for the simultaneous estimation of Valsartan in combination with other drugs. japsonline.comresearchgate.netoaji.net These methods typically involve spotting the sample onto a pre-coated silica (B1680970) gel plate, developing the plate in a suitable mobile phase, and then visualizing the separated spots under UV light. researchgate.netoaji.net The retention factor (Rf) value is used for identification.
For the analysis of this compound, an HPTLC method could be developed to separate it from Valsartan and other related impurities. The choice of the mobile phase, which typically consists of a mixture of organic solvents, is critical for achieving good separation. japsonline.comresearchgate.net
Table 2: Illustrative HPTLC System for the Analysis of Valsartan and Related Compounds
| Parameter | Description |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |
| Mobile Phase | A mixture of organic solvents (e.g., Chloroform:Ethyl acetate:Glacial acetic acid) |
| Detection | Densitometric scanning at a specific UV wavelength (e.g., 220 nm) |
This table provides a general example of an HPTLC system; specific conditions would need to be optimized.
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable tools in the chemical analysis of this compound, providing critical information about its molecular structure and enabling its quantitative measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of this compound. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.
¹H NMR spectra provide information on the chemical environment of hydrogen atoms. For this compound, characteristic signals corresponding to the ethyl group (a triplet and a quartet), the valine and valeryl moieties, and the aromatic protons of the biphenyl-tetrazole structure are observed. beilstein-journals.orgmdpi.com The integration of these signals confirms the number of protons in each specific group.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Key signals include those for the carbonyl carbons of the ester and amide groups, the aliphatic carbons of the ethyl, valine, and valeryl groups, and the aromatic carbons. beilstein-journals.orgmdpi.com
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, further confirming the intricate structure of this compound. researchgate.net These advanced methods are particularly useful in assigning specific resonances and resolving complex spectral regions. researchgate.netresearchgate.net
Table 1: Representative NMR Data for this compound Analogs Note: Exact chemical shifts can vary based on the solvent and specific analog.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl-CH₃ | ~1.22 (triplet) | ~19.2 |
| Ethyl-CH₂ | ~4.13 (multiplet) | ~68.3 |
| Valine-CH(CH₃)₂ | ~0.83 (doublet) | ~22.1, 23.2 |
| Valeryl-CH₂ | ~1.24-1.50 (multiplets) | ~24.1, 27.2, 29.5, 34.2 |
| Biphenyl (B1667301) Aromatic-H | ~7.29-7.54 (multiplets) | ~121.1, 131.3, 133.1, 136.5 |
| Ester C=O | - | ~173.9 |
Data compiled from analogous structures. beilstein-journals.org
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with chromatographic separation methods, it provides unparalleled sensitivity and specificity for both qualitative and quantitative analysis.
Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the analysis of valsartan and its related compounds, including the ethyl ester. globalresearchonline.netakjournals.comjapsonline.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique allows for the separation of this compound from impurities and its subsequent identification and quantification based on its mass-to-charge ratio (m/z). googleapis.comgoogle.com LC-MS methods are frequently employed in the analysis of pharmaceutical formulations and for monitoring synthesis processes. google.comgoogle.com
For a more in-depth structural analysis and the identification of unknown impurities, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) is utilized. google.com This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. pharmainfo.in The MS/MS capability allows for the fragmentation of the selected parent ion, providing a unique fragmentation pattern that serves as a fingerprint for the molecule, thus confirming the structure of this compound and helping to elucidate the structures of any degradation products or impurities. pharmainfo.inscitcentral.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its chemical structure.
Key vibrational frequencies for valsartan and its derivatives include:
N-H stretch: Around 3420 cm⁻¹ researchgate.net
C-H stretch (aliphatic): Around 2960 cm⁻¹ researchgate.net
C=O stretch (ester): A strong band typically around 1730-1740 cm⁻¹
C=O stretch (amide): Around 1630 cm⁻¹ researchgate.net
C=N stretch (tetrazole): Around 2962 cm⁻¹ researchgate.net
C-N stretch: Around 1107 cm⁻¹ researchgate.net
Table 2: Characteristic IR Absorption Bands for Valsartan Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H | Stretch | 3420 |
| C-H (aliphatic) | Stretch | 2960 |
| C=O (ester) | Stretch | 1730 - 1740 |
| C=O (amide) | Stretch | 1630 |
| C=N (tetrazole) | Stretch | 2962 |
| C-N | Stretch | 1107 |
Data based on valsartan and its derivatives. researchgate.netasiapharmaceutics.infoekb.eg
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and widely used method for the quantitative analysis of compounds that absorb light in the UV-Vis region. Valsartan and its esters possess chromophores, primarily the biphenyl-tetrazole system, which absorb UV radiation.
A standard analytical procedure involves dissolving a known amount of this compound in a suitable solvent, such as methanol or a methanol-water mixture, and measuring its absorbance at the wavelength of maximum absorption (λmax). ajpaonline.comresearchgate.net For valsartan, the λmax is typically observed around 250 nm. researchgate.netsemanticscholar.org By constructing a calibration curve using standards of known concentrations, the concentration of this compound in an unknown sample can be accurately determined. ajpaonline.comcore.ac.uk This method is particularly useful for routine quality control testing of bulk drug substances and pharmaceutical formulations. globalresearchonline.netcore.ac.uk
Advanced Analytical Strategies for Impurity Profiling and Control
The comprehensive characterization of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). In the context of Valsartan, a potent and widely used angiotensin II receptor blocker, the control of related substances is mandated by regulatory agencies. Process-related impurities and degradation products must be identified, quantified, and controlled within established limits. Advanced analytical methodologies are indispensable for this purpose, providing the necessary sensitivity, selectivity, and structural elucidation capabilities to manage impurities effectively. Among the known related substances of Valsartan is this compound, a process-related impurity that requires robust analytical strategies for its monitoring and control.
Identification and Structural Elucidation of this compound as a Related Substance
This compound, chemically known as (S)-ethyl 2-(N-((2′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate, is recognized as a potential process-related impurity in the synthesis of Valsartan. veeprho.comnih.gov Its formation can be linked to the esterification of the carboxylic acid group of Valsartan in the presence of ethanol (B145695), which may be used as a solvent during synthesis or purification steps. The identification of this compound as a related substance in Valsartan batches relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup, is the primary tool for separating this compound from the main API and other impurities. scirp.org Due to its ester group, this compound is more lipophilic than Valsartan and typically exhibits a longer retention time on a C18 column under standard gradient elution conditions.
For definitive structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. researchgate.net Mass spectrometry provides critical information about the molecular weight of the impurity. This compound has a molecular weight of 463.57 g/mol , corresponding to its molecular formula, C26H33N5O3. nih.govpharmaffiliates.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition through accurate mass measurements. Fragmentation patterns obtained via tandem mass spectrometry (MS/MS) help to piece together the structure, showing characteristic losses corresponding to the ethyl ester group and other parts of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1111177-30-0 | veeprho.compharmaffiliates.comklivon.com |
| Molecular Formula | C26H33N5O3 | nih.govpharmaffiliates.com |
| Molecular Weight | 463.57 g/mol | nih.govpharmaffiliates.com |
| IUPAC Name | (S)-ethyl 2-(N-((2′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate | veeprho.com |
| Synonyms | Valsartan Acid Ethyl Ester, N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine Ethyl Ester | veeprho.com |
Quantitative Determination of this compound in Complex Matrices
Once identified, the routine control of this compound in bulk Valsartan and its pharmaceutical dosage forms requires a validated, robust quantitative analytical method. Stability-indicating reverse-phase HPLC (RP-HPLC) methods are the industry standard for this purpose. scirp.orgsysrevpharm.org These methods must be able to separate this compound from the API, other known impurities, and any potential degradants that may form under stress conditions.
A typical RP-HPLC method for impurity quantification involves a C18 column and a gradient elution system. For instance, a method might use a mobile phase consisting of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile. scirp.org The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the elution of compounds with increasing hydrophobicity.
The method must be validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose. sysrevpharm.org Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). scirp.orgsysrevpharm.org The LOQ is particularly important, as it defines the lowest concentration of the impurity that can be reliably measured, which must be below the reporting threshold for impurities.
Table 2: Example of Chromatographic Conditions for Quantification of Valsartan Impurities
| Parameter | Condition | Source |
|---|---|---|
| Chromatographic System | RP-HPLC with UV Detection | scirp.orgsysrevpharm.org |
| Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) | sysrevpharm.org |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | scirp.org |
| Mobile Phase B | Acetonitrile | scirp.org |
| Elution | Gradient | scirp.org |
| Flow Rate | 1.0 mL/min | sysrevpharm.org |
| Detection Wavelength | 265 nm | scirp.org |
| Injection Volume | 20 µL | scirp.org |
Table 3: Representative Method Validation Parameters
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity Range | LOQ to 150% of specification limit | The range over which the detector response is directly proportional to the concentration. |
| Correlation Coefficient (r²) | > 0.999 | A measure of the goodness of fit for the linear regression. |
| Limit of Detection (LOD) | ~0.01% | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. researchgate.net |
| Limit of Quantification (LOQ) | ~0.05% | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net |
| Accuracy (% Recovery) | 90-110% | The closeness of the test results to the true value, assessed by spiking experiments. |
| Precision (%RSD) | < 10% | The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). |
Application of Untargeted Screening Workflows for Impurity Discovery
While targeted analysis is effective for monitoring known impurities like this compound, it is inherently blind to unexpected contaminants. Recent events involving nitrosamine (B1359907) impurities in sartan medications have underscored the critical need for untargeted screening workflows. valsartancancerinfo.comnih.gov These approaches aim to detect any and all compounds in a sample that differ from a reference or control batch, without prior knowledge of their identity.
Untargeted screening heavily relies on high-resolution mass spectrometry (LC-HRMS), often coupled with sophisticated data analysis software. nih.gov The workflow involves acquiring full-scan mass spectra of test samples and a reference standard under identical conditions. To maximize the range of detectable compounds, analyses may be run with complementary chromatographic conditions (e.g., acidic and basic mobile phases) and multiple mass spectrometer ionization modes (e.g., electrospray and atmospheric pressure chemical ionization). researchgate.net
The resulting complex datasets are then processed using multivariate statistical analysis, such as Principal Component Analysis (PCA). nih.gov This allows for the visual discrimination of samples based on their chemical profiles. Any significant differences between a production batch and the reference standard will appear as distinct clusters in the PCA scores plot, flagging the sample for further investigation. The specific ions responsible for the difference can be identified, and their structures can be elucidated using the HRMS and MS/MS data. This powerful, discovery-oriented approach has been successfully used to identify previously unknown impurities in sartan drug products, such as valeramide and N,N-dimethylvaleramide, demonstrating its value as a proactive measure to ensure drug quality. nih.govresearchgate.net
Degradation Chemistry and Stability Profiles of Valsartan Ethyl Ester
Identification and Mechanistic Elucidation of Degradation Pathways
The degradation of Valsartan (B143634) Ethyl Ester can be induced by hydrolytic, oxidative, photolytic, and thermal stress. The primary and most anticipated degradation pathway is the hydrolysis of the ethyl ester to yield Valsartan. However, the complex structure of the molecule allows for other degradation routes similar to those observed for the parent drug.
The principal hydrolytic degradation pathway for Valsartan Ethyl Ester is the cleavage of the ester bond to form Valsartan and ethanol (B145695). This reaction can be catalyzed by the presence of acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Studies on the parent compound, Valsartan, confirm its lability under acidic stress. Forced degradation in 1N HCl at 70°C for one hour resulted in significant decomposition. acgpubs.org In another study, using 5N HCl at 60°C for 10 minutes also showed degradation. Mass spectrometry has been used to identify the resulting degradants from the core Valsartan structure, with ions observed at m/z 306, 352, 350.50, and 307.40 in various studies. acgpubs.orgasianjpr.comscielo.br One of the major acid degradation products of Valsartan was identified as 2-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} propan-1-amine (m/z 350.50). asianjpr.com
Base-Catalyzed Hydrolysis: In alkaline conditions, the ester undergoes saponification, where a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is typically an irreversible and faster process than acid-catalyzed hydrolysis. Valsartan has been shown to degrade when treated with 1N NaOH at 70°C for one hour. acgpubs.org However, some research indicates that Valsartan is relatively stable under base hydrolytic stress conditions, suggesting that the degradation profile can be highly dependent on the specific conditions of temperature and base concentration. amazonaws.comscitcentral.com
Neutral Hydrolysis: In neutral pH, hydrolysis can still occur, albeit at a much slower rate compared to acid or base-catalyzed conditions. The rate is primarily dependent on temperature.
Table 1: Reported Hydrolytic Degradation Products of the Valsartan Core Structure
| Stress Condition | m/z of Degradant | Proposed Identity | Citation |
|---|---|---|---|
| Acid Hydrolysis | 350.50 | 2-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} propan-1-amine | asianjpr.com |
| Acid Hydrolysis | 304.50 | Not specified | asianjpr.com |
| Acid Hydrolysis | 306, 352 | Protonated molecules of co-eluting degradation products | scielo.br |
This compound is susceptible to oxidative degradation, with the core structure of Valsartan showing reactivity towards oxidizing agents like hydrogen peroxide (H₂O₂). asianjpr.com The degradation likely involves the biphenyl (B1667301) system or the alkyl side chain.
Forced degradation studies on Valsartan using 3% H₂O₂ at room temperature for 24 hours led to the formation of an oxidative degradant. acgpubs.org A different study using 15% H₂O₂ also confirmed oxidative degradation. scitcentral.com Advanced oxidation processes using peroxymonosulfate (B1194676) have been shown to generate numerous byproducts. nih.gov
Table 2: Identified Oxidative Degradation Products of the Valsartan Core Structure
| Stress Condition | m/z of Degradant | Proposed Identity | Citation |
|---|---|---|---|
| 3% H₂O₂ | 334.50 | N-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} pentanamide | asianjpr.com |
| 30% H₂O₂ | 335.41 | Not specified | acgpubs.org |
The photostability of the Valsartan structure is a subject of conflicting reports. Some studies have found the parent drug to be stable under photolytic conditions, even after extended exposure to UV light. asianjpr.com Conversely, other research indicates that Valsartan undergoes significant degradation under both photo and thermal stress. amazonaws.comscitcentral.com
Detailed investigations into the light-induced degradation of Valsartan have proposed several pathways, including decarboxylation and further degradation of the tetrazole ring. researchgate.net A study on the photocatalytic degradation of Valsartan using TiO₂ and g-C₃N₄ catalysts under simulated solar light identified ten distinct transformation products for each catalyst. mdpi.com The major degradation pathways observed with the g-C₃N₄ catalyst included decarboxylation with subsequent oxidation, hydroxylation of the biphenyl or tetrazole moiety, and rupture of the C–N bond in the tertiary amine group. mdpi.com
Table 3: Selected Photodegradation Transformation Products (TPs) of Valsartan (g-C₃N₄ Catalyst)
| Transformation Product | m/z [M+H]⁺ | Proposed Degradation Pathway | Citation |
|---|---|---|---|
| TP10 | 202.1433 | C-N cleavage and hydroxylation | mdpi.com |
| TP8 | 267.0868 | C-N cleavage and hydroxylation | mdpi.com |
| T-TP4 | 350.1600 | Amide bond cleavage and cyclization | mdpi.com |
Similar to photodegradation, the thermal stability of Valsartan is not consistently reported across all studies. Some forced degradation studies concluded that Valsartan is stable under thermal stress at 60°C. thepharmajournal.com In contrast, another study reported a degradation of 12.21% under thermal stress conditions. scitcentral.com A patent for the synthesis of Valsartan also notes the formation of a thermal degradation impurity, suggesting that at elevated temperatures, particularly during chemical synthesis, degradation can occur. google.com For this compound, prolonged exposure to high temperatures could potentially lead to decomposition, likely through pathways involving the more labile parts of the molecule, such as the tetrazole ring.
Photodegradation Mechanisms under UV-Vis Radiation
Implementation of Forced Degradation Studies and Stress Testing Methodologies
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical substances and is mandated by ICH guidelines to establish stability-indicating analytical methods. acgpubs.org For Valsartan and its derivatives like the ethyl ester, these studies involve subjecting the compound to a range of harsh conditions to accelerate degradation and identify potential degradants.
The typical conditions employed in forced degradation studies for Valsartan are summarized below:
Acidic Hydrolysis: Treatment with 0.1N to 5N HCl at temperatures ranging from room temperature to 70°C for several hours. acgpubs.orgthepharmajournal.com
Alkaline Hydrolysis: Exposure to 0.1N to 5N NaOH, often at elevated temperatures such as 70°C. acgpubs.org
Oxidative Degradation: Use of hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature or heated to 60°C. scitcentral.comthepharmajournal.com
Thermal Degradation: Heating the solid drug substance, for instance, at 50°C for 8 hours. acgpubs.org
Photolytic Degradation: Exposing the drug substance in solid or solution form to UV-Vis radiation in a photostability chamber. scitcentral.com
The resulting mixtures are then analyzed using stability-indicating methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with detectors like Diode Array (DAD) or Mass Spectrometry (MS), to separate and quantify the parent drug and its degradation products. acgpubs.orgasianjpr.comthepharmajournal.com
Table 4: Summary of Forced Degradation Results for Valsartan
| Stress Condition | Temperature | Duration | Degradation (%) | Citation |
|---|---|---|---|---|
| 1 M HCl | 60 °C | 6 hours | 23.61% | thepharmajournal.com |
| 1 M NaOH | 60 °C | 6 hours | No degradation | thepharmajournal.com |
| 30% H₂O₂ | 60 °C | 6 hours | 19.77% | thepharmajournal.com |
| Thermal | 60 °C | 6 hours | No degradation | thepharmajournal.com |
| Acid Hydrolysis (2N HCl) | 75 °C | 1 hour | 15.95% | scitcentral.com |
| Oxidative (15% H₂O₂) | Room Temp | 5 hours | 20.08% | scitcentral.com |
Investigations into Ester Hydrolysis Kinetics and Factors Influencing Stability
The most significant stability issue for this compound in aqueous solutions is its hydrolysis to the parent carboxylic acid, Valsartan. The kinetics of this ester hydrolysis are influenced by several factors:
pH: The hydrolysis rate is highly pH-dependent. The reaction is significantly faster in both acidic and basic media compared to neutral conditions, following the principles of acid and base catalysis.
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature, following the Arrhenius equation.
Steric Effects: The rate of hydrolysis can be influenced by the steric bulk of the alcohol and acyl groups. It has been noted in general studies of ester hydrolysis that bulkier groups, such as an ethyl group compared to a methyl group, can lead to slower hydrolysis kinetics due to increased steric hindrance at the reaction center.
Excipient Interactions: In solid formulations, the stability of this compound (or more accurately, the prevention of its formation from Valsartan and an ethanol source) is highly dependent on the microenvironment pH created by excipients. One study found that the formation of this compound as a degradation impurity in tablets was minimized by controlling the surface pH of the disintegrant crospovidone (PVPP) to a narrow acidic range of 3.30 to 3.86. google.com This highlights the critical role of formulation components in controlling either the hydrolysis of the ester or its formation.
Enzymatic Hydrolysis: Lipases are known to catalyze the hydrolysis of esters. Various lipases have been tested for their ability to hydrolyze the methyl ester of a Valsartan precursor during its synthesis, demonstrating that enzymatic pathways can also mediate this transformation. europa.eu
Process Chemistry and Manufacturing Control of Valsartan Ethyl Ester
Optimization of Reaction Conditions for Controlled Formation and/or Minimization
The synthesis of Valsartan (B143634) and its ester intermediates involves several chemical transformations where the optimization of reaction conditions is paramount for maximizing yield and minimizing impurity formation. acs.orgresearchgate.net
One of the crucial steps is the N-acylation of the L-valine ester derivative. europa.eu Research has shown that factors such as temperature and the molar ratio of reagents significantly impact the reaction rate and selectivity. For instance, in the N-acylation of a boronic acid derivative with valeryl chloride, higher temperatures and a greater excess of the acid chloride lead to a faster reaction. europa.eu However, these conditions must be carefully balanced to prevent the formation of over-acylated or other side products. acs.org
Another key transformation is the formation of the biphenyl (B1667301) core, often achieved through a Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net The choice of catalyst, solvent system, and temperature are critical parameters. For example, a heterogeneous palladium-substituted cerium-tin-oxide catalyst has been identified as highly active for this coupling in an aqueous environment. europa.eu The optimization of these conditions is essential for driving the reaction to completion and minimizing the formation of impurities.
A study on the chiral separation of R- and S-valsartan using dehydroabietylamine (B24195) (DHAA) highlighted the importance of optimizing parameters like the molar ratio of the resolving agent to valsartan, the liquid-to-solid ratio of the solvent, the reaction temperature, and the crystallization temperature. researchgate.netresearchgate.net The optimal conditions were determined to be a 1.02 molar ratio of DHAA/valsartan, a 5.0 mL/g solvent/valsartan ratio, a reaction temperature of 75°C, and a crystallization temperature of 5°C, achieving a purity of 99.1% and a recovery yield of 87.2% for the desired S-valsartan. researchgate.netresearchgate.net
| Parameter | Optimized Value | Outcome |
| Molar Ratio (DHAA/Valsartan) | 1.02 | High purity and yield of S-valsartan. researchgate.netresearchgate.net |
| Liquid-Solid Ratio (Solvent/Valsartan) | 5.0 mL/g | Effective resolution of enantiomers. researchgate.netresearchgate.net |
| Reaction Temperature | 75°C | Optimal reaction rate for diastereomeric salt formation. researchgate.netresearchgate.net |
| Crystallization Temperature | 5°C | Maximized recovery of the desired enantiomer. researchgate.netresearchgate.net |
The hydrolysis of the ester group to form the final valsartan API is another critical step. The reaction is typically carried out under alkaline conditions, for example, using aqueous sodium hydroxide (B78521) or barium hydroxide. acs.orgeuropa.eu The concentration of the base, reaction time, and temperature must be controlled to ensure complete hydrolysis without causing racemization or degradation of the product. acs.org
Strategies for Impurity Control and Mitigation in Industrial Synthesis of Valsartan
Impurity profiling and control are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. In the synthesis of valsartan, several process-related impurities can arise, and strategies to mitigate their formation are essential.
A significant concern in recent years has been the formation of nitrosamine (B1359907) impurities, such as N-nitrosodimethylamine (NDMA). gmp-journal.denih.gov These impurities can form under certain process conditions, particularly when using specific reagents and solvents like dimethylformamide (DMF) in the presence of nitrites. nih.gov A key strategy to prevent this is to avoid the conditions that lead to their formation, for instance, by changing the synthesis route or by implementing a purification step that specifically removes these impurities. gmp-journal.de One patented method involves separating the valsartan methyl ester intermediate before quenching the azide (B81097), which avoids carrying over impurities like NDMA into the final product. google.comgoogle.comgoogleapis.com
Other common impurities in valsartan synthesis include byproducts from incomplete reactions or side reactions. For example, in the alkylation step, a dimeric impurity can be formed. googleapis.com The formation of this impurity can be minimized by controlling the reaction stoichiometry and conditions. Subsequent purification steps, such as treatment with acid followed by base, can be employed to remove this impurity. googleapis.com
Racemization of the L-valine moiety is another potential issue, leading to the formation of the R-isomer of valsartan. researchgate.net This can occur during the tetrazole ring formation or the hydrolysis of the ester. researchgate.net Careful control of pH and temperature during these steps is crucial to minimize racemization. acs.org
Here is a table of some potential impurities and mitigation strategies:
| Impurity | Potential Source | Mitigation Strategy |
| N-Nitrosodimethylamine (NDMA) | Reaction of dimethylamine (B145610) (from DMF degradation) with nitrites. nih.gov | - Modify synthesis to avoid DMF and nitrite (B80452) sources. gmp-journal.de- Separate intermediate before azide quenching. google.comgoogle.comgoogleapis.com |
| Dimeric Impurity | Side reaction during N-alkylation. googleapis.com | - Control reaction stoichiometry.- Purify intermediate by acid-base treatment. googleapis.com |
| R-isomer of Valsartan | Racemization during tetrazole formation or ester hydrolysis. researchgate.net | - Strict control of pH and temperature. acs.org |
| Unreacted Intermediates | Incomplete reactions. | - Optimize reaction conditions (time, temperature, stoichiometry).- Efficient purification of intermediates and final product. |
Development of Efficient Purification and Isolation Techniques for Valsartan Ethyl Ester from Reaction Mixtures
The purification and isolation of this compound and the final Valsartan API are critical for achieving the high purity required for pharmaceutical use. Various techniques are employed to remove process-related impurities, unreacted starting materials, and byproducts.
Crystallization is a common and effective method for purifying both the intermediates and the final product. The choice of solvent is crucial for successful crystallization. For crude valsartan, recrystallization from ethyl acetate (B1210297) has been shown to be effective. acs.orggoogle.com A process involving dissolving the crude product in a mixed solvent system of an alcohol (like methanol (B129727) or ethanol) and an ester (like ethyl acetate) at an elevated temperature (30-70°C), followed by slow cooling to induce crystallization, has been patented. google.com This method has been shown to effectively remove isomeric impurities. google.com
Another purification strategy involves acid-base extraction. For instance, crude valsartan can be dissolved in an aqueous sodium carbonate solution, washed with an organic solvent like methylene (B1212753) chloride to remove neutral impurities, and then precipitated by acidifying the aqueous layer. acs.org
Chromatographic techniques, while often used for analysis, can also be employed for purification, especially for removing closely related impurities. googleapis.com However, for large-scale industrial production, chromatography can be expensive and generate significant solvent waste. googleapis.com Therefore, developing efficient crystallization and extraction methods is generally preferred.
A patented method for refining valsartan involves dissolving the crude material in an aqueous inorganic base, followed by acidification with hydrochloric acid to precipitate the purified product. The resulting solid is then washed with an acidic aqueous solution. google.com This process is designed to produce high-purity valsartan.
| Purification Technique | Description | Application |
| Recrystallization | Dissolving the crude product in a suitable solvent at a higher temperature and then cooling to allow the purified compound to crystallize. | Removing a wide range of impurities from both intermediates and the final API. acs.orggoogle.com |
| Acid-Base Extraction | Utilizing the acidic or basic properties of the target compound to separate it from impurities by partitioning between aqueous and organic phases at different pH values. | Separating acidic or basic impurities from the main product. acs.org |
| Trituration | Suspending the crude solid in a solvent in which it is sparingly soluble to wash away impurities. | Removing residual solvents from the final product. google.com |
| Column Chromatography | Separating components of a mixture based on their differential adsorption onto a stationary phase. | Used for challenging separations but less common for large-scale purification due to cost and solvent usage. googleapis.com |
Solvent Selection and Green Chemistry Considerations in Large-Scale Synthesis
The choice of solvents in the large-scale synthesis of pharmaceuticals like Valsartan has significant implications for process efficiency, safety, and environmental impact. Green chemistry principles encourage the use of solvents that are less toxic, environmentally benign, and can be easily recycled. researchgate.netunibo.it
In the synthesis of Valsartan and its intermediates, a variety of organic solvents are used, including dichloromethane (B109758), toluene, ethyl acetate, methanol, and dimethylformamide (DMF). acs.orgeuropa.eunih.gov Some of these, like dichloromethane and DMF, are considered hazardous and their use is being increasingly scrutinized. researchgate.net
Efforts are being made to replace these solvents with greener alternatives. For example, research has explored the use of hydrotropic solutions, such as aqueous sodium acetate, to increase the solubility of valsartan, potentially reducing the need for organic solvents in certain steps or analytical methods. ajrconline.orgajrconline.org
The selection of a solvent is a multi-faceted decision that considers not only its environmental impact but also its effect on reaction kinetics, selectivity, and ease of downstream processing. unibo.itrsc.org For instance, in the Suzuki-Miyaura coupling step, an aqueous environment was found to be necessary for the activity of a specific heterogeneous catalyst, which aligns with green chemistry principles by reducing reliance on organic solvents. europa.eu
Solvent recycling is another key aspect of green chemistry in large-scale manufacturing. Designing processes that use a minimal number of solvents and where those solvents can be efficiently recovered and reused can significantly reduce waste and improve the economic viability of the process. rsc.org
The principles of green chemistry also extend to other aspects of the synthesis, such as:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. europa.eu
By integrating these principles into the process development for this compound and Valsartan, manufacturers can create more sustainable and environmentally responsible production methods. researchgate.netnih.gov
Solid State Chemistry and Physico Chemical Interactions of Valsartan Ethyl Ester
Polymorphism and Amorphous Forms of Valsartan (B143634) Ethyl Ester
A thorough search of scientific databases and patent literature reveals a significant gap in the characterization of polymorphic and amorphous forms of valsartan ethyl ester. Unlike its parent compound, valsartan, for which numerous crystalline and amorphous forms have been identified and studied, no such detailed investigations appear to have been published for its ethyl ester derivative. The solid form of this compound is generally described without reference to specific crystalline structures or the potential for amorphous content.
Crystallization Studies and Control of Specific Solid-State Forms
Investigations into the Solid-State Stability and Transformations
The solid-state stability of this compound has not been a direct subject of published research. However, its role as a degradation impurity in valsartan preparations suggests that it can be formed under certain conditions. For instance, a patent on high-stability valsartan formulations indicates that this compound can form as a degradation impurity over time, particularly in the presence of certain excipients like crospovidone with specific surface acidity. google.com This implies a chemical transformation involving valsartan in the solid state that results in the formation of its ethyl ester, though it does not provide information on the inherent stability of the ester itself once formed.
Interactions with Other Chemical Species in Complex Mixtures (e.g., during impurity studies or synthesis)
The interaction of this compound with other chemical species is primarily understood in the context of it being an impurity in valsartan. Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to detect and quantify this compound in valsartan drug products. google.com These methods are crucial for quality control to ensure the purity of the final pharmaceutical product. The presence of this compound as an impurity underscores the importance of monitoring and controlling the synthetic and formulation processes to minimize its formation.
The following table summarizes the limited available data on the solid-state properties and interactions of this compound.
| Property | Observation | Source |
| Physical Appearance | White to off-white solid | medchemexpress.com |
| Melting Point | 67-72°C | |
| Formation as an Impurity | Can form as a degradation product in valsartan formulations, influenced by excipients. | google.com |
| Analytical Detection | HPLC methods are used for its detection and quantification in valsartan. | google.com |
Q & A
Q. What experimental methodologies are recommended for synthesizing Valsartan Ethyl Ester intermediates?
A three-step continuous flow synthesis route involving N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis has been optimized for valsartan precursors. Key steps include using a palladium-substituted cerium-tin-oxide catalyst (Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ) in a packed-bed reactor, achieving up to 96% overall yield . Batch-to-flow transition requires reactor design adjustments (e.g., coil reactors for hydrolysis) to maintain efficiency .
Q. How is this compound characterized for purity and structural identity in drug formulation studies?
Liquid chromatography-mass spectrometry (LC-MS/MS) in both positive and negative ion modes is used to confirm molecular identity (e.g., m/z 434.25 [M-H]⁻ for valsartan). Impurity profiling via HPLC identifies related compounds like N-(1-Oxopentyl)-N-[[2´-(2H-tetrazol-5-yl)[1,1´-biphenyl]-4-yl]methyl]-L-valine ethyl ester, a common synthetic byproduct . Crystallographic studies (e.g., SUGCT enzyme co-crystallization) validate structural interactions .
Q. What solvent systems are optimal for solubility studies of this compound?
Binary mixtures of ethyl acetate and hexane at 278.15–313.15 K provide reliable solubility data. Metastable zone width analysis in these solvents informs crystallization conditions, critical for nanoparticle formulation .
Advanced Research Questions
Q. How can experimental design (e.g., Box-Behnken) optimize nanoparticle encapsulation efficiency?
A three-factor Box-Behnken design evaluates polymer concentration (ethyl cellulose or PMMA), PVA (emulsifier), and valsartan loading. Statistical analysis reveals PVA concentration (linear/quadratic effects) and polymer-drug ratios as dominant factors. For ethyl cellulose nanoparticles, encapsulation efficiency ranges from 84.1%–94.7%, with particle size inversely proportional to PVA concentration (195–221 nm) . Response surface models predict optimal conditions (e.g., high polymer/drug, low PVA) .
Q. What contradictions arise in comparing batch vs. continuous flow synthesis yields for valsartan precursors?
Batch processes often report lower yields (≤80%) due to incomplete reaction monitoring, whereas continuous flow systems achieve >95% yield via real-time parameter control (e.g., residence time, temperature). However, heterogeneous catalyst deactivation in flow reactors may require frequent regeneration, introducing scalability challenges absent in batch methods .
Q. How do structural modifications (e.g., ester hydrolysis) impact this compound’s biological activity?
Hydrolysis of the ethyl ester group to free carboxylic acid (valsartan) is essential for angiotensin II receptor binding. In vitro assays show the ethyl ester form has 40-fold lower inhibitory activity against SUGCT (IC₅₀ = 40 μM vs. 1 μM for valsartan), confirming the carboxylate’s role in target engagement . Stability studies in simulated gastric fluid further validate ester-to-acid conversion kinetics .
Q. What statistical tools resolve discrepancies in nanoparticle size and polydispersity data?
Pareto charts and ANOVA identify significant variables: PVA concentration reduces ethyl cellulose nanoparticle size (p < 0.05), while PMMA nanoparticles exhibit higher polydispersity (0.050–0.118) due to polymer aggregation. Monte Carlo simulations model particle size distributions, guiding emulsification parameter adjustments .
Q. How does crystallography inform the interaction between this compound and enzymatic targets?
Co-crystallization of SUGCT with valsartan reveals dimeric enzyme structures (2.4 Å resolution) where the carboxylate group interacts with Asp212 at the active site. Mutagenesis studies confirm this residue’s role in competitive inhibition, providing a template for rational drug design .
Methodological Guidelines
3.1 Reproducibility in multi-step synthesis:
- Document catalyst batch variability (Ce/Sn/Pd ratios) and reactor fouling in flow systems .
- Standardize HPLC-MS protocols for impurity quantification (e.g., USP valsartan-related compounds A–C) .
3.2 Data reporting standards:
- Include raw particle size distributions (DLS/Zetasizer) and encapsulation efficiency calculations (UV-Vis supernatant analysis) .
- Deposit crystallographic data in public repositories (e.g., PDB) with detailed refinement statistics .
3.3 Ethical considerations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
